4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid
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Overview
Description
4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid is an organic compound with the molecular formula C12H18O4 This compound is characterized by the presence of a cyclohexyl ring with a methylene group, an ether linkage, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid typically involves the reaction of 4-methylidenecyclohexanol with 4-oxobutanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid has several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Similar in structure but lacks the cyclohexyl ring and methylene group.
4-Methoxy-3-methylphenylacetic acid: Contains a methoxy group and a phenyl ring but differs in the position of substituents.
4-Methoxy-o-phenylenediamine: Contains a methoxy group and an amine group but lacks the butanoic acid moiety.
Uniqueness
4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid is unique due to its combination of a cyclohexyl ring, methylene group, and butanoic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
99769-56-9 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-[(4-methylidenecyclohexyl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H18O4/c1-9-2-4-10(5-3-9)8-16-12(15)7-6-11(13)14/h10H,1-8H2,(H,13,14) |
InChI Key |
AGRYPKJDKAJCRL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)COC(=O)CCC(=O)O |
Origin of Product |
United States |
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